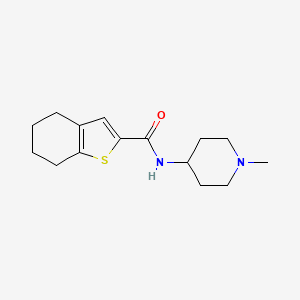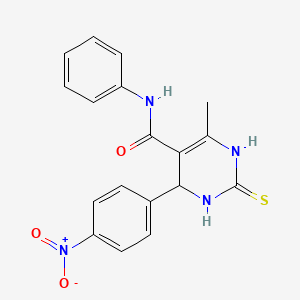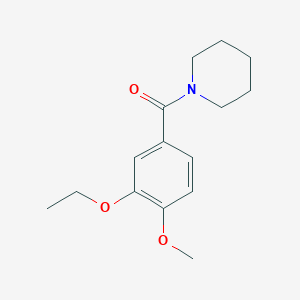![molecular formula C22H26N2O B5215013 3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol, commonly known as EMD 281014, is a chemical compound that has been the focus of scientific research in recent years. This compound has been synthesized and studied for its potential therapeutic applications in various medical fields.
Wirkmechanismus
The exact mechanism of action of EMD 281014 is not fully understood. However, it has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, EMD 281014 may reduce the excitotoxicity that occurs in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
EMD 281014 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, EMD 281014 has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in the inflammatory response. Finally, EMD 281014 has been shown to improve cognitive function in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EMD 281014 in lab experiments is that it has been well-studied and characterized, making it a reliable tool for researchers. Additionally, EMD 281014 has been shown to have a high degree of selectivity for the NMDA receptor, making it a useful tool for studying the role of the NMDA receptor in various biological processes. However, one limitation of using EMD 281014 in lab experiments is that it may not accurately reflect the physiological conditions in vivo, as it is a synthetic compound that has been designed to specifically target the NMDA receptor.
Zukünftige Richtungen
There are several future directions for the study of EMD 281014. One area of research is the development of more selective NMDA receptor antagonists, which may have fewer side effects than EMD 281014. Additionally, EMD 281014 may be studied for its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, EMD 281014 may be studied for its potential use as a tool for studying the role of the NMDA receptor in various biological processes, such as synaptic plasticity and memory formation.
Conclusion:
In conclusion, EMD 281014 is a chemical compound that has been synthesized and studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory and analgesic properties, as well as potential anti-cancer and neuroprotective effects. EMD 281014 acts as an antagonist of the NMDA receptor, which may reduce the excitotoxicity that occurs in neurological disorders. While there are advantages and limitations to using EMD 281014 in lab experiments, it remains a useful tool for researchers. Finally, there are several future directions for the study of EMD 281014, including the development of more selective NMDA receptor antagonists and the study of its potential use in the treatment of other neurological disorders.
Synthesemethoden
EMD 281014 can be synthesized through a multi-step process starting from 2-methylbenzo[h]quinoline. The first step involves the reaction of 2-methylbenzo[h]quinoline with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-methylbenzo[h]quinolin-4-yl)acetate. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 3-(2-methylbenzo[h]quinolin-4-yl)-1-piperidinecarboxylic acid ethyl ester. Finally, this compound is reacted with formaldehyde in the presence of a reducing agent to form EMD 281014.
Wissenschaftliche Forschungsanwendungen
EMD 281014 has been studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, EMD 281014 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-3-17-9-6-7-13-24(17)14-20-15(2)23-21-18-10-5-4-8-16(18)11-12-19(21)22(20)25/h4-5,8,10-12,17H,3,6-7,9,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYRJGJNMQQYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)

![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)
![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)



![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)
